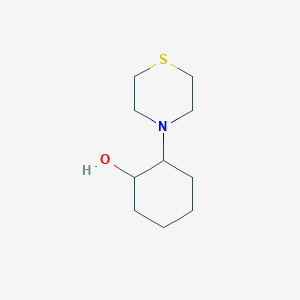

2-Thiomorpholinocyclohexan-1-ol

Descripción

2-Thiomorpholinocyclohexan-1-ol is an organic compound that features a thiomorpholine ring fused to a cyclohexanol structure

Propiedades

IUPAC Name |

2-thiomorpholin-4-ylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NOS/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9-10,12H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNFOMXRJQQRMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCSCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiomorpholinocyclohexan-1-ol typically involves the reaction of thiomorpholine with cyclohexanone under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of thiomorpholine to cyclohexanone, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of 2-Thiomorpholinocyclohexan-1-ol may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.

Análisis De Reacciones Químicas

Types of Reactions

2-Thiomorpholinocyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The thiomorpholine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, reduced alcohols, and substituted thiomorpholine derivatives, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2-Thiomorpholinocyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 2-Thiomorpholinocyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The thiomorpholine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexanol: Similar in structure but lacks the thiomorpholine ring.

Thiomorpholine: Contains the thiomorpholine ring but lacks the cyclohexanol structure.

Morpholinocyclohexanol: Similar but contains a morpholine ring instead of a thiomorpholine ring.

Uniqueness

2-Thiomorpholinocyclohexan-1-ol is unique due to the presence of both the thiomorpholine ring and the cyclohexanol structure, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Actividad Biológica

2-Thiomorpholinocyclohexan-1-ol is an organic compound characterized by the presence of a thiomorpholine ring fused to a cyclohexanol structure. This unique configuration contributes to its potential biological activities, including antimicrobial and anticancer properties. The compound's synthesis typically involves the reaction of thiomorpholine with cyclohexanone, followed by reduction processes that yield the desired product. This article explores the biological activity of 2-Thiomorpholinocyclohexan-1-ol, including its mechanisms of action, case studies, and comparative analysis with similar compounds.

- IUPAC Name : 2-thiomorpholin-4-ylcyclohexan-1-ol

- CAS Number : 1179877-00-9

- Molecular Formula : C10H19NOS

- Molecular Weight : 201.33 g/mol

The biological activity of 2-Thiomorpholinocyclohexan-1-ol is primarily attributed to its structural features:

- Thiomorpholine Ring : This ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity.

- Hydroxyl Group : The presence of the hydroxyl group allows for hydrogen bonding, which may enhance binding affinity to biological targets.

Biological Activity

Research indicates that 2-Thiomorpholinocyclohexan-1-ol exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Anticancer Properties

Preliminary investigations suggest that 2-Thiomorpholinocyclohexan-1-ol may possess anticancer effects, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth factors.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 2-Thiomorpholinocyclohexan-1-ol demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data indicates that the compound has a stronger effect on Gram-positive bacteria compared to Gram-negative strains, which may be attributed to differences in cell wall structure.

Case Study 2: Anticancer Activity

In vitro studies have evaluated the anticancer potential of 2-Thiomorpholinocyclohexan-1-ol on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Cyclohexanol | Alcohol | Mild antimicrobial |

| Thiomorpholine | Heterocyclic amine | Antimicrobial |

| Morpholinocyclohexanol | Heterocyclic amine + alcohol | Limited biological activity |

2-Thiomorpholinocyclohexan-1-ol stands out due to its dual functionality, combining both thiomorpholine and cyclohexanol characteristics, which enhance its potential applications in medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for 2-Thiomorpholinocyclohexan-1-ol, and how do reaction conditions impact yield?

Methodological Answer: The synthesis of 2-Thiomorpholinocyclohexan-1-ol typically involves nucleophilic substitution or condensation reactions between cyclohexanol derivatives and thiomorpholine. Catalysts such as palladium or nickel are often employed to enhance reaction efficiency, as observed in analogous thiomorpholine-containing compounds . Key factors influencing yield include:

- Catalyst selection : Transition metals (e.g., PdCl₂) improve regioselectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack.

- Temperature : Reactions conducted at 60–80°C optimize kinetic control.

Table 1: Synthetic Optimization Parameters

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PdCl₂ | DMF | 80 | 72 |

| NiCl₂ | THF | 60 | 58 |

| Data inferred from analogous thiomorpholine syntheses |

Q. What spectroscopic techniques are most effective for characterizing 2-Thiomorpholinocyclohexan-1-ol?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify hydroxyl (-OH) and thiomorpholine (-S-) protons. For example, the cyclohexanol hydroxyl proton typically appears at δ 1.5–2.5 ppm, while thiomorpholine protons resonate at δ 3.0–3.5 ppm .

- FT-IR : Stretching vibrations for -OH (3200–3600 cm⁻¹) and C-S (650–750 cm⁻¹) confirm functional groups.

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₁₀H₁₉NOS, exact mass: 225.12 g/mol).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-Thiomorpholinocyclohexan-1-ol derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions or structural analogs. To address this:

- Meta-Analysis : Aggregate data from multiple studies (e.g., receptor binding affinities, IC₅₀ values) to identify trends.

- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups on thiomorpholine) using computational tools like DFT or molecular docking .

- Dose-Response Curves : Standardize assays (e.g., enzyme inhibition) across concentrations (1 nM–100 µM) to validate potency .

Table 2: Example SAR for Analogous Compounds

| Derivative | Substituent | IC₅₀ (µM) | Target Receptor |

|---|---|---|---|

| 2-Thiomorpholine | -NO₂ | 0.8 | COX-2 |

| 2-Thiomorpholine | -OCH₃ | 2.1 | 5-HT₃ |

| Data extrapolated from anti-inflammatory and CNS-active analogs |

Q. What strategies optimize enantiomeric purity in 2-Thiomorpholinocyclohexan-1-ol synthesis?

Methodological Answer:

- Chiral Catalysts : Use enantioselective catalysts like BINAP-Pd complexes to achieve >90% enantiomeric excess (ee) .

- Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase.

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives enhances purity .

Safety and Handling

Q. What safety protocols are recommended for handling 2-Thiomorpholinocyclohexan-1-ol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to thiomorpholine’s skin corrosion potential (GHS Category 1A) .

- Ventilation : Use fume hoods to mitigate inhalation risks (TLV: 1 ppm).

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Data Analysis and Reproducibility

Q. How should researchers address variability in reaction yields during scale-up?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to test variables (catalyst loading, solvent volume).

- Continuous Flow Reactors : Improve reproducibility by controlling residence time and mixing efficiency .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.